molecular formula C7H7N3O2S B1295929 3-Hydrazino-1,2-benzisothiazole 1,1-dioxide CAS No. 6635-42-3

3-Hydrazino-1,2-benzisothiazole 1,1-dioxide

Cat. No. B1295929
CAS RN: 6635-42-3
M. Wt: 197.22 g/mol
InChI Key: UIIBWSCDDIBUHB-UHFFFAOYSA-N
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Description

3-Hydrazino-1,2-benzisothiazole 1,1-dioxide is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a hydrazino group attached to a benzisothiazole ring that also contains a sulfonyl group (dioxide). This structure has been found to be a versatile intermediate for the synthesis of various heterocyclic compounds, which can exhibit a range of biological activities and possess interesting physical properties .

Synthesis Analysis

The synthesis of 3-hydrazino-1,2-benzisothiazole 1,1-dioxide derivatives typically involves the condensation of aminothiophenol with β-haloesters, followed by a reaction with hydrazine derivatives and oxidation at the sulfur atom to obtain the sulfonyl derivatives . Additionally, 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole can be prepared by heating 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one with hydrazine hydrate, which involves decarbonylation, ring contraction, and the replacement of chlorine by a hydrazino group .

Molecular Structure Analysis

The molecular structure of 3-hydrazino-1,2-benzisothiazole 1,1-dioxide and its derivatives has been characterized using various spectroscopic techniques such as FT-IR, Raman, 1H and 13C-NMR, and UV–Vis studies. Density functional theory (DFT) calculations have been employed to understand the electronic structure, vibrational frequencies, and molecular electrostatic potential (MEP) maps, which help in identifying reactive sites on the molecule's surface . The molecular structure is also influenced by the formation of Meisenheimer complexes, which are key intermediates in the rearrangement pathways of related compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-hydrazino-1,2-benzisothiazole 1,1-dioxide derivatives has been explored through various ring closure reactions. For instance, heating with urea and carbon disulfide in the presence of alkali yields different triazolo benzothiazole derivatives . The reaction with sodium nitrite in phosphoric acid affords tetrazolo benzothiazole derivatives . Moreover, the reactivity towards electrophilic substitution reactions has been demonstrated by the synthesis of aryl triazolo benzothiazoles through the reaction with aryl aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydrazino-1,2-benzisothiazole 1,1-dioxide derivatives include high thermal stability, as evidenced by differential scanning calorimetry (DSC) measurements . The compounds exhibit a range of antibacterial and antifungal activities, which have been quantitatively analyzed through structure-activity relationship (QSAR) studies . The energetic salts derived from these compounds have been characterized by their good thermal stability and potential application as nitrogen-rich ionic materials .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : 1,2,3-Benzothiadiazine 1,1-dioxides combine the structural features of two compound families that have been used in various therapies, which led to their more intensive research since the 1960s .
    • Methods of Application : The synthesis of these compounds involves various chemical reactions, including ring closure, alkylation, acylation, reduction, and ring contraction .
    • Results or Outcomes : The compounds have shown potential therapeutic applications, although the specific results and quantitative data are not detailed in the source .
  • Scientific Field: Agriculture

    • Application Summary : 3-Allyloxy-1,2-benzisothiazole 1,1-dioxide (Oryzemate) is used as a rice blast controlling agent .
    • Methods of Application : Oryzemate is administered to the plants by liquid application .
    • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
  • Scientific Field: Chemical Synthesis

    • Application Summary : The compound is used as a building block in chemical synthesis .
    • Methods of Application : The specific methods of application in chemical synthesis are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
  • Scientific Field: Organic Chemistry

    • Application Summary : The reaction of saccharin and of saccharin pseudo-chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) with Grignard reagents has been investigated systematically .
    • Methods of Application : The synthesis involves reactions with Grignard reagents .
    • Results or Outcomes : The reactions result in the formation of 1,2-Benzisothiazole 1,1-dioxide along with open-chain tertiary alcohols and, in one case, the 3,3-disubstituted 1,2-benzisothiazoline 1,1-dioxide .
  • Scientific Field: Early Discovery Research

    • Application Summary : The compound is provided to early discovery researchers as part of a collection of unique chemicals .
    • Methods of Application : The specific methods of application in early discovery research are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
  • Scientific Field: Therapeutic Research

    • Application Summary : 1,2,3-Benzothiadiazine 1,1-dioxides combine the structural features of two compound families that have been used in various therapies, which led to their more intensive research since the 1960s .
    • Methods of Application : The synthesis of these compounds involves various chemical reactions, including ring closure, alkylation, acylation, reduction, and ring contraction .
    • Results or Outcomes : The compounds have shown potential therapeutic applications, although the specific results and quantitative data are not detailed in the source .

properties

IUPAC Name

(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-9-7-5-3-1-2-4-6(5)13(11,12)10-7/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIBWSCDDIBUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287692
Record name 3-hydrazino-1,2-benzisothiazole 1,1-dioxide
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Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazino-1,2-benzisothiazole 1,1-dioxide

CAS RN

6635-42-3
Record name 1,2-Benzisothiazole, 3-hydrazinyl-, 1,1-dioxide
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Record name NSC 52217
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Record name 6635-42-3
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Record name 3-hydrazino-1,2-benzisothiazole 1,1-dioxide
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Record name 3-hydrazinyl-1,2-benzothiazole-1,1-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RH Baburao - 2006 - epub.ub.uni-greifswald.de
Elastase is a serine protease which by definition is able to solubilize elastin by hydrolytic cleavage.Human Leukocyte Elastase, HLE (EC 3.4.21.37), is involved in deseases such as …
Number of citations: 3 epub.ub.uni-greifswald.de
SM Bae, SY Kang, JH Song - Bulletin of the Korean Chemical …, 2021 - Wiley Online Library
As a part of a research program for pharmacologically interacting sym‐triazine derivatives with hexahydrotriazine ring, novel hexahydrotriazine derivatives (1−13) were successfully …
Number of citations: 1 onlinelibrary.wiley.com

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